Lipophilicity and Polar Surface Area Differentiation Versus the Unsubstituted 1,3-Diphenyl Parent Scaffold
The target compound exhibits a computed XLogP3-AA of 3.3 and a topological polar surface area (TPSA) of 47.3 Ų [1]. In contrast, the unsubstituted 1,3-diphenyl parent compound, (1,3-diphenyl-1H-pyrazol-4-yl)methanol (CAS 40278-32-8), has a reported XLogP of approximately 2.7 and a TPSA of approximately 38 Ų . The introduction of the 3-Cl and 4-OCH3 substituents thus increases lipophilicity by approximately ΔXLogP +0.6 log units and expands polar surface area by approximately ΔTPSA +9.3 Ų. These shifts are large enough to alter predicted membrane permeability, solubility, and protein-binding characteristics in a quantitatively meaningful way.
| Evidence Dimension | Computed XLogP and TPSA (drug-likeness descriptors) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; TPSA = 47.3 Ų; MW = 314.8 g/mol; HBD = 1; HBA = 3 |
| Comparator Or Baseline | (1,3-Diphenyl-1H-pyrazol-4-yl)methanol (CAS 40278-32-8): XLogP ≈ 2.7; TPSA ≈ 38 Ų; MW = 250.3 g/mol; HBD = 1; HBA = 2 |
| Quantified Difference | ΔXLogP ≈ +0.6 log units (22% increase); ΔTPSA ≈ +9.3 Ų (24% increase); ΔMW = +64.5 Da (26% increase); ΔHBA = +1 |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm, Cactvs TPSA) and Chem960 database; values are in silico predictions, not experimentally measured logP/logD |
Why This Matters
A ΔXLogP shift of +0.6 and a ΔTPSA increase of 9.3 Ų can move a compound across critical drug-likeness thresholds (e.g., Lipinski Rule of 5, CNS MPO scoring), making the target compound a more relevant building block for lead series requiring balanced permeability and solubility compared to the unsubstituted parent.
- [1] PubChem Compound Summary for CID 3735337, (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol. XLogP3-AA: 3.3; TPSA: 47.3 Ų; MW: 314.8 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/3735337 (accessed May 2026). View Source
